Clonazolam-d4 Clonazolam-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16037207
InChI: InChI=1S/C17H12ClN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D
SMILES:
Molecular Formula: C17H12ClN5O2
Molecular Weight: 357.8 g/mol

Clonazolam-d4

CAS No.:

Cat. No.: VC16037207

Molecular Formula: C17H12ClN5O2

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

Clonazolam-d4 -

Specification

Molecular Formula C17H12ClN5O2
Molecular Weight 357.8 g/mol
IUPAC Name 6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Standard InChI InChI=1S/C17H12ClN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D
Standard InChI Key XJRGLCAWBRZUFC-QFFDRWTDSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)[N+](=O)[O-])C)Cl)[2H])[2H]
Canonical SMILES CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Properties

Clonazolam-d4 (CAS No. 2320465-89-0) is a tetradeuterated derivative of clonazolam, featuring four deuterium atoms substituted at specific positions on the benzodiazepine backbone. The parent compound, clonazolam (CAS No. 33887-02-4), possesses a molecular weight of 353.8 g/mol and a nitro-substituted triazolobenzodiazepine structure . Deuterium incorporation in Clonazolam-d4 results in a mass shift of 4 atomic mass units, a critical feature for its use in stable isotope dilution assays.

The solubility of Clonazolam-d4 varies with solvent polarity, requiring optimized conditions for stock solution preparation. Typical protocols recommend dissolving 1 mg of the compound in 2.7949 mL of solvent to achieve a 1 mM concentration, with storage at -20°C to prevent degradation . Thermal stability assessments indicate that prolonged exposure to temperatures above 37°C accelerates decomposition, necessitating strict adherence to cold-chain protocols during transport and storage .

Synthetic Pathways and Isotopic Labeling

Deuteration of clonazolam involves catalytic exchange reactions using deuterated reagents under controlled conditions. The synthesis typically employs deuterium oxide (D2O\text{D}_2\text{O}) or deuterated acids to replace hydrogen atoms at metabolically inert positions, ensuring isotopic stability during analytical procedures. Industrial production requires high-purity deuterium sources to achieve >99% isotopic enrichment, as lower purity compromises the compound’s utility in quantitative mass spectrometry .

Key challenges in synthesis include maintaining regioselectivity to prevent deuteration at sites involved in metabolic transformations. Advanced nuclear magnetic resonance (NMR) techniques, such as 2H^2\text{H}-NMR, are employed to verify deuterium placement and quantify isotopic purity . These stringent quality control measures ensure batch-to-batch consistency, a prerequisite for regulatory compliance in forensic laboratories.

Analytical Applications in Forensic Toxicology

Role as an Internal Standard

Clonazolam-d4 is integral to liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. Its co-elution with clonazolam minimizes matrix effects, while the 4 Da mass difference allows unambiguous differentiation in selected reaction monitoring (SRM) modes . For example, in a typical LC-MS/MS assay, transitions for clonazolam (m/zm/z 354 → 259) and Clonazolam-d4 (m/zm/z 358 → 263) are monitored simultaneously, enabling precise calibration across a linear range of 1–500 ng/mL .

Case Study: Postmortem Quantification

A landmark 2022 study reported the first fatal intoxication attributable solely to clonazolam . In this case, postmortem blood analysis revealed 140 ng/mL of 8-aminoclonazolam, a primary metabolite, with Clonazolam-d4 facilitating accurate quantification despite co-occurring putrefactive amines. The internal standard corrected for ion suppression caused by hemolyzed blood components, demonstrating its robustness in complex matrices .

Regulatory and Public Health Implications

Public health initiatives face challenges due to the compound’s online availability. Darknet market analyses indicate clonazolam tablets sold for $2–$5 per dose, significantly cheaper than pharmaceutical benzodiazepines . Harm reduction strategies emphasize reagent testing and mass spectrometry confirmation of suspected substances, with Clonazolam-d4-enabled assays playing a pivotal role in surveillance programs.

Future Directions in Designer Benzodiazepine Research

The evolving landscape of novel psychoactive substances necessitates advancements in deuterated analog development. Priorities include:

  • Synthetic Cannabinoid Cross-Reactivity Studies: Evaluating Clonazolam-d4’s utility in detecting benzodiazepine analogs functionalized with indole or carbazole moieties.

  • High-Resolution Mass Spectrometry Libraries: Expanding reference databases to include MS2^2 and MS3^3 spectra of deuterated standards.

  • Point-of-Care Testing: Adapting Clonazolam-d4-based assays for rapid saliva screening devices, reducing turnaround times in overdose emergencies.

Ongoing research aims to correlate clonazolam concentrations with clinical outcomes, establishing evidence-based toxicity thresholds. Preliminary data suggest a lethal blood concentration range of 100–200 ng/mL, though interindividual variability complicates universal standards .

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